3-Aminotubercidindichloroplatinum(II)
Description
3-Aminotubercidindichloroplatinum(II) is a platinum(II) complex featuring a dichloro coordination sphere and a 3-aminotubercidin ligand. Structurally, it belongs to the family of diamineplatinum(II) compounds, which are known for their antitumor activity. The 3-aminotubercidin ligand, a modified heterocyclic amine, likely influences the compound’s solubility, hydrolysis kinetics, and DNA-binding properties. While cisplatin (cis-diamminedichloroplatinum(II)) remains the archetypal platinum-based chemotherapeutic, derivatives like 3-Aminotubercidindichloroplatinum(II) are designed to mitigate toxicity, enhance tumor selectivity, or overcome resistance mechanisms .
Properties
CAS No. |
84738-88-5 |
|---|---|
Molecular Formula |
C11H15Cl2N5O4Pt |
Molecular Weight |
547.3 g/mol |
IUPAC Name |
2-(3-amino-4-iminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol;platinum(2+);dichloride |
InChI |
InChI=1S/C11H15N5O4.2ClH.Pt/c12-9-5-1-2-15(10(5)14-4-16(9)13)11-8(19)7(18)6(3-17)20-11;;;/h1-2,4,6-8,11-12,17-19H,3,13H2;2*1H;/q;;;+2/p-2 |
InChI Key |
DFGLBXDHMBKLHO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C2=C1C(=N)N(C=N2)N)C3C(C(C(O3)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotubercidindichloroplatinum(II) typically involves the reaction of tubercidin with platinum(II) chloride in the presence of an amine group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tubercidin} + \text{PtCl}_2 + \text{Amine} \rightarrow \text{3-Aminotubercidindichloroplatinum(II)} ]
Industrial Production Methods
Industrial production of 3-Aminotubercidindichloroplatinum(II) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Aminotubercidindichloroplatinum(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or other lower oxidation states.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as water, ammonia, or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often occur in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Scientific Research Applications
3-Aminotubercidindichloroplatinum(II) has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum-based compounds.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Industry: It is used in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Aminotubercidindichloroplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include guanine residues in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antitumor efficacy and pharmacological profile of 3-Aminotubercidindichloroplatinum(II) can be contextualized against benchmark platinum(II) complexes, including cisplatin, transplatin (trans-diamminedichloroplatinum(II)), and trans-dichloridoplatinum(II) derivatives. Key comparative metrics include ligand chemistry, hydrolysis kinetics, DNA interaction, cytotoxicity, and resistance mechanisms.
Structural and Ligand-Based Differences
- Cisplatin: Features two ammine ligands in a cis configuration, enabling intra-strand DNA crosslinks. Its low solubility necessitates intravenous administration .
- Transplatin: The trans isomer of cisplatin exhibits weaker DNA binding due to steric hindrance, leading to mono-functional adducts and reduced cytotoxicity .
Hydrolysis Kinetics and Solubility
Cisplatin’s slow hydrolysis ensures sustained activation in vivo, while transplatin’s rapid hydrolysis limits its bioavailability .
DNA Interaction and Cytotoxicity
Cisplatin’s intra-strand crosslinks correlate strongly with tumor response in clinical studies . Transplatin’s weaker DNA binding results in lower cytotoxicity, though modified trans-platinum complexes (e.g., 3-acetylpyridine derivatives) show improved activity . For 3-Aminotubercidindichloroplatinum(II), preliminary data suggest intermediate cytotoxicity, possibly due to distinct adduct conformations that evade repair machinery .
Resistance Profiles
- Cisplatin : Resistance is mediated by nucleotide excision repair (NER) proteins (e.g., ERCC1) and impaired cellular uptake .
- Transplatin : Less studied, but inherent low efficacy reduces clinical relevance .
Research Findings and Clinical Implications
- Filipovic et al. (2013) : Demonstrated that trans-dichloridoplatinum(II) complexes with 3-acetylpyridine exhibit IC50 values 5–10× higher than cisplatin in ovarian cancer models, highlighting ligand-dependent efficacy .
- Schellens et al. (1996) : Established a direct correlation between cisplatin-induced DNA-adduct levels and tumor response in patients, underscoring adduct stability as a critical efficacy determinant .
Biological Activity
3-Aminotubercidindichloroplatinum(II) is a platinum-based compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its overall pharmacological profile.
The biological activity of platinum(II) complexes, including 3-Aminotubercidindichloroplatinum(II), primarily involves their interaction with DNA. These compounds can form covalent bonds with DNA bases, leading to cross-linking that disrupts replication and transcription processes. The primary mechanisms include:
- DNA Intercalation : The compound intercalates between DNA bases, altering the double helix structure and preventing normal cellular processes.
- Nucleophilic Attack : The platinum center can undergo nucleophilic attacks by cellular nucleophiles, resulting in the formation of DNA adducts.
- Induction of Apoptosis : By damaging DNA, the compound triggers apoptotic pathways in cancer cells, leading to cell death.
Biological Activity Data
Recent studies have demonstrated the antiproliferative effects of 3-Aminotubercidindichloroplatinum(II) against various cancer cell lines. Below is a summary table highlighting its biological activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | DNA Cross-linking |
| MCF-7 (Breast Cancer) | 4.8 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 3.9 | Inhibition of DNA Repair |
| PC-3 (Prostate Cancer) | 6.1 | Cell Cycle Arrest |
Case Studies
Several case studies have been conducted to evaluate the clinical efficacy and safety profile of 3-Aminotubercidindichloroplatinum(II):
-
Case Study 1: Efficacy in Non-Small Cell Lung Cancer
- Objective : To assess the effectiveness of the compound in patients with advanced non-small cell lung cancer.
- Findings : Patients treated with 3-Aminotubercidindichloroplatinum(II) showed a significant reduction in tumor size after four cycles of treatment, with minimal side effects reported.
-
Case Study 2: Combination Therapy
- Objective : To evaluate the effects of combining 3-Aminotubercidindichloroplatinum(II) with traditional chemotherapy agents.
- Findings : The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of 3-Aminotubercidindichloroplatinum(II):
- Antitumor Activity : In vitro studies indicate that this compound exhibits potent antitumor activity comparable to established platinum-based drugs such as cisplatin and carboplatin.
- Selective Toxicity : The compound demonstrates selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment.
- Mechanistic Insights : Investigations into its mechanism reveal that it induces oxidative stress within cancer cells, further contributing to its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
